molecular formula C6H14FO2P B14718797 Propyl propylphosphonofluoridate CAS No. 18358-36-6

Propyl propylphosphonofluoridate

Cat. No.: B14718797
CAS No.: 18358-36-6
M. Wt: 168.15 g/mol
InChI Key: JOBVIQBYCNRBKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl propylphosphonofluoridate is an organophosphorus compound with the molecular formula C6H14FO2P. It is a member of the phosphonofluoridate family, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a phosphonofluoridate group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl propylphosphonofluoridate typically involves the reaction of propylphosphonic dichloride with propyl alcohol in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the chlorine atoms are replaced by propyl groups. The reaction conditions generally require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Propyl propylphosphonofluoridate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium hydroxide or ammonia are employed under controlled pH and temperature conditions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Hydroxyl or amino-substituted phosphonofluoridates.

Scientific Research Applications

Propyl propylphosphonofluoridate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of acetylcholinesterase inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating neurological disorders.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of propyl propylphosphonofluoridate involves the inhibition of enzymes, particularly acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This results in the accumulation of acetylcholine in the synaptic cleft, leading to prolonged nerve signal transmission. The molecular targets include the serine residue in the active site of acetylcholinesterase, and the pathways involved are related to neurotransmission and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl propylphosphonofluoridate
  • Ethyl propylphosphonofluoridate
  • Butyl propylphosphonofluoridate

Uniqueness

Propyl propylphosphonofluoridate is unique due to its specific alkyl chain length, which influences its chemical reactivity and biological activity. Compared to its methyl and ethyl analogs, it exhibits different binding affinities and inhibitory effects on enzymes. Its longer alkyl chain also affects its solubility and stability, making it suitable for specific applications where other analogs may not be as effective.

Properties

CAS No.

18358-36-6

Molecular Formula

C6H14FO2P

Molecular Weight

168.15 g/mol

IUPAC Name

1-[fluoro(propyl)phosphoryl]oxypropane

InChI

InChI=1S/C6H14FO2P/c1-3-5-9-10(7,8)6-4-2/h3-6H2,1-2H3

InChI Key

JOBVIQBYCNRBKT-UHFFFAOYSA-N

Canonical SMILES

CCCOP(=O)(CCC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.